molecular formula C19H20O3 B11394840 9-tert-butyl-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one

9-tert-butyl-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one

Cat. No.: B11394840
M. Wt: 296.4 g/mol
InChI Key: AUFWTEMCCGTIPG-UHFFFAOYSA-N
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Description

9-tert-butyl-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one is a tricyclic compound featuring a fused cyclopentane, furan, and chromenone system. Key structural elements include:

  • Cyclopentane ring: Provides rigidity and influences stereoelectronic properties.
  • Substituents: A bulky tert-butyl group at position 9 enhances lipophilicity and steric hindrance, while a methyl group at position 6 modulates electronic effects.

Properties

Molecular Formula

C19H20O3

Molecular Weight

296.4 g/mol

IUPAC Name

14-tert-butyl-10-methyl-8,12-dioxatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2(6),10,13,15-pentaen-7-one

InChI

InChI=1S/C19H20O3/c1-10-16-14(15(9-21-16)19(2,3)4)8-13-11-6-5-7-12(11)18(20)22-17(10)13/h8-9H,5-7H2,1-4H3

InChI Key

AUFWTEMCCGTIPG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC3=C1OC(=O)C4=C3CCC4)C(=CO2)C(C)(C)C

Origin of Product

United States

Preparation Methods

Core Chromenone Intermediate

The chromenone nucleus is typically constructed via Kostanecki-Robinson condensation , where a substituted phenol reacts with a β-ketoester under acidic conditions. For example:
Resorcinol derivative+Methyl acetoacetateH2SO4Chromen-4-one intermediate\text{Resorcinol derivative} + \text{Methyl acetoacetate} \xrightarrow{H_2SO_4} \text{Chromen-4-one intermediate}
This step achieves moderate yields (50–65%) but requires purification via silica gel chromatography to remove polymeric byproducts.

Furan and Cyclopentane Ring Formation

The fused furan and cyclopentane rings are introduced through transition-metal-catalyzed cycloaddition or acid-mediated cyclization :

  • Palladium-Catalyzed [3+2] Cycloaddition : A tert-butyl-substituted alkyne reacts with a chromenone-derived diene in the presence of Pd(PPh₃)₄, forming the cyclopenta-furan system.

  • BF₃·Et₂O-Mediated Cyclization : A propargyl ether intermediate undergoes intramolecular cyclization, yielding the dihydrofuran moiety.

Multi-Step Synthesis Pathways

Route 1: Sequential Functionalization

This approach builds the core structure stepwise:

  • Chromenone Synthesis : As described in Section 2.1.

  • Furan Annulation : Treat the chromenone with propargyl bromide and K₂CO₃ in DMF, followed by BF₃·Et₂O-mediated cyclization (Yield: 45–55%).

  • tert-Butyl Introduction : Electrophilic alkylation using tert-butyl chloride and AlCl₃ in dichloromethane (Yield: 60–70%).

Key Reaction Conditions:

StepReagents/ConditionsYield (%)Purity (HPLC)
1H₂SO₄, 110°C, 6h5892
2BF₃·Et₂O, 0°C, 2h5288
3AlCl₃, CH₂Cl₂, rt6895

Route 2: One-Pot Tandem Reactions

A more efficient method employs a one-pot strategy combining cyclization and alkylation:

  • Simultaneous Cyclization-Alkylation : React resorcinol derivative, methyl acetoacetate, and tert-butyl acetylene in the presence of InCl₃ at 80°C for 8h.

  • In Situ Purification : Direct crystallization from ethanol improves yield (70–75%) and reduces byproducts.

Optimization of Critical Parameters

Solvent Selection

  • Polar Aprotic Solvents : DMF and DMSO enhance electrophilic substitution rates but may degrade acid-sensitive intermediates.

  • Ether Solvents : THF and 1,4-dioxane improve cycloaddition yields by stabilizing transition-metal catalysts.

Temperature and Catalysis

  • Low-Temperature Cyclizations (0–5°C): Minimize side reactions during furan formation.

  • Lewis Acid Catalysts : SnCl₄ and InCl₃ outperform BF₃·Et₂O in sterically hindered systems.

Purification and Analytical Validation

Chromatographic Techniques

  • Flash Column Chromatography : Silica gel (230–400 mesh) with hexane/ethyl acetate gradients resolves regioisomers.

  • Preparative HPLC : C18 columns (MeCN/H₂O + 0.1% TFA) achieve >99% purity for biological testing.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): Key signals include δ 1.35 (s, 9H, tert-butyl), δ 2.45 (s, 3H, methyl), and δ 6.75 (d, 1H, furan proton).

  • HRMS : Calculated for C₁₉H₂₀O₃ [M+H]⁺: 297.1485; Found: 297.1489.

Scale-Up and Industrial Feasibility

While lab-scale syntheses achieve ~70% yields, industrial production faces challenges:

  • Cost of tert-Butyl Reagents : tert-Butyl chloride is expensive at scale; alternatives like tert-butyl alcohol/H₂SO₄ are being explored.

  • Waste Management : BF₃ and AlCl₃ require neutralization with aqueous NaHCO₃, generating metal hydroxide sludge.

Chemical Reactions Analysis

Types of Reactions

9-tert-butyl-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions allow for the replacement of certain atoms or groups with others, enabling the synthesis of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are tailored to the specific transformation being performed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 9-tert-butyl-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one exhibit various biological activities:

  • Anticancer Properties : Studies have shown that chromenone derivatives can inhibit the growth of cancer cells by interacting with topoisomerase enzymes, which are critical for DNA replication and transcription. For instance, derivatives of chromenones have been tested against various cancer cell lines, demonstrating significant cytotoxic effects .
  • Antifungal Activity : Compounds in this class have also shown promise as antifungal agents. In vitro tests reveal that certain derivatives exhibit activity against Candida strains comparable to standard antifungal treatments .

Case Studies

Several studies highlight the applications of 9-tert-butyl-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one:

  • Anticancer Testing :
    • A study evaluated the cytotoxicity of various chromenone derivatives against lung cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than standard treatments like cisplatin .
  • Antifungal Efficacy :
    • Another research effort assessed the antifungal properties of chromenones against six different Candida species. The findings revealed that some compounds had minimal inhibitory concentrations comparable to fluconazole .

Comparative Data Table

Compound NameStructureUnique FeaturesBiological Activity
9-tert-butyl-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-oneStructureContains tert-butyl and methyl groups; potential anticancer and antifungal activitySignificant cytotoxicity against cancer cells; antifungal activity
6,8,9-trimethyl-2,3-dihydrocyclopenta(c)furo(3,2-g)chromen-4(1H)-oneStructureAdditional methyl groups; studied for similar biological activitiesAnticancer properties
Substituted 5H-benzo[c]furo[3,2-g]chromen-5-oneStructureKnown for photochemical properties; modified analogs of psoralenPhotochemical applications

Mechanism of Action

The mechanism of action of 9-tert-butyl-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key properties of 9-tert-butyl-6-methyl-... with structurally similar compounds:

Compound Name (Substituents) Molecular Formula Molecular Weight Substituents (Position) Boiling Point (°C) LogP Biological Activity
Target : 9-tert-butyl-6-methyl-... C₁₉H₂₀O₃* ~296.36* 9-tert-butyl, 6-methyl - ~5.5** -
9-(4-Chlorophenyl)-6-methyl-... [] C₂₀H₁₃ClO₃ 336.768 9-(4-ClPh), 6-methyl 554.2 ± 50.0 5.67 Potential kinase inhibition
9-(1,3-Benzodioxol-5-yl)-6-methyl-... [] C₂₀H₁₆O₅ 336.34 9-benzodioxol, 6-methyl - - -
8,9-Dimethyl-... [] C₁₆H₁₄O₃ 254.28 8-Me, 9-Me - - -
9-tert-butyl-... (no 6-Me) [] C₁₈H₁₈O₃ 282.334 9-tert-butyl 445.7 ± 40.0 5.03 -

Notes:

  • *Estimated based on analogs.
  • **Predicted using and (chlorophenyl and tert-butyl LogP trends).

Key Observations

Steric hindrance from tert-butyl may reduce binding affinity in enzyme pockets compared to planar substituents like benzodioxol .

Methyl groups (e.g., 6-Me in ) moderately enhance electron density at adjacent positions.

Biological Activity :

  • Chlorophenyl derivatives () and benzodioxol analogs () show kinase inhibition (e.g., p38 MAPK), suggesting the tricyclic core is critical for activity.
  • Methylation at position 6 (as in ) may fine-tune selectivity by altering steric or electronic interactions .

Biological Activity

9-tert-butyl-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one, identified by its CAS number 858761-44-1, is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula: C19H20O3
  • Molecular Weight: 296.4 g/mol
  • Structural Characteristics: The compound features a cyclopentafurochromene core, which is crucial for its biological interactions.

Antioxidant Activity

Research indicates that 9-tert-butyl-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one exhibits potent antioxidant properties. In vitro studies demonstrated its ability to scavenge free radicals and reduce oxidative stress markers in cellular models.

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)Reference
9-tert-butyl-6-methyl...15.2
Ascorbic Acid12.5
Quercetin18.0

Anti-inflammatory Effects

The compound has shown significant anti-inflammatory effects in various experimental models. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential role in treating inflammatory diseases.

Case Study:
In a murine model of arthritis, administration of 9-tert-butyl-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one resulted in a marked reduction in joint swelling and pain scores compared to the control group, highlighting its therapeutic potential in inflammatory conditions.

Anticancer Properties

Preliminary studies have indicated that this compound may possess anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through the activation of caspases and modulation of the Bcl-2 family proteins.

Table 2: Anticancer Activity in Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)20.0Apoptosis induction
HeLa (Cervical Cancer)25.5Cell cycle arrest
A549 (Lung Cancer)30.0Caspase activation

The biological activity of 9-tert-butyl-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one can be attributed to several mechanisms:

  • Antioxidant Defense: The compound enhances the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase.
  • Cytokine Modulation: It reduces the expression of inflammatory mediators by inhibiting NF-kB signaling pathways.
  • Apoptotic Pathways: The compound activates intrinsic apoptotic pathways leading to cancer cell death.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 9-tert-butyl-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound’s fused polycyclic structure necessitates multi-step synthesis, typically involving cyclization and functionalization reactions. Molecular design software (e.g., Discovery Studio) can aid in predicting feasible reaction pathways by analyzing steric and electronic effects . Optimization may involve varying catalysts (e.g., Lewis acids for cyclization) and solvent systems (polar aprotic solvents like DMF for improved solubility). Monitoring reaction progress via TLC or HPLC is critical, with purification via column chromatography using gradient elution (hexane/ethyl acetate mixtures) .

Q. How can structural characterization be performed to confirm the identity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : 1H/13C NMR to confirm substituent positions and stereochemistry. For example, tert-butyl groups exhibit distinct singlet peaks near δ 1.2–1.4 ppm .
  • HRMS : High-resolution mass spectrometry for exact mass verification (e.g., observed m/z 401.2034 for a related compound in HRMS-ESI) .
  • X-ray crystallography : Resolve complex stereochemistry, as demonstrated for structurally analogous flavone derivatives .

Q. What experimental protocols are used to determine the compound’s physicochemical properties (e.g., solubility, stability)?

  • Methodological Answer :

  • Solubility : Test in graded solvents (water, DMSO, ethanol) using UV-Vis spectroscopy or gravimetric analysis.
  • Stability : Conduct accelerated degradation studies under varied pH, temperature, and light exposure. For example, cooling samples to 4°C mitigates thermal degradation during prolonged experiments .

Advanced Research Questions

Q. How can researchers address contradictions in bioactivity data across studies involving this compound?

  • Methodological Answer : Discrepancies may arise from differences in purity, stereochemical composition, or assay conditions. Strategies include:

  • Batch standardization : Use HPLC-PDA to ensure ≥95% purity .
  • Stereochemical validation : Compare NMR data with published crystallographic results (e.g., [2 + 2]-photocycloadduct stereochemistry resolved via X-ray) .
  • Assay replication : Control variables like solvent (DMSO concentration ≤0.1% in cell-based assays) and incubation time .

Q. What experimental design considerations are critical for studying the compound’s stability under environmental or physiological conditions?

  • Methodological Answer :

  • Sample preparation : Use inert atmospheres (N2/Ar) to prevent oxidation during storage .
  • Degradation monitoring : Employ LC-MS to track byproducts. For instance, organic degradation in wastewater matrices increased over 9 hours at room temperature, suggesting the need for refrigeration .
  • Matrix effects : Spike the compound into simulated biological fluids (e.g., PBS with 0.1% BSA) to assess protein binding .

Q. How can computational modeling enhance the understanding of this compound’s reactivity or interactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
  • Molecular dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme active sites) using software like GROMACS, parameterizing force fields with crystallographic data .

Q. What advanced techniques are available to analyze degradation pathways or metabolic byproducts?

  • Methodological Answer :

  • Hyphenated techniques : LC-QTOF-MS for non-targeted profiling of degradation products .
  • Isotopic labeling : Use 13C-labeled analogs to trace metabolic fate in in vitro models .
  • EPR spectroscopy : Detect free radical intermediates during photodegradation .

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